2-(Dimethoxymethyl)-4-fluoroaniline
Description
2-(Dimethoxymethyl)-4-fluoroaniline (CAS Ref: 54-PC56294) is a fluorinated aromatic amine characterized by a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 2-position and a fluorine atom at the 4-position of the aniline ring. This compound combines the electron-donating effects of methoxy groups with the electronegativity of fluorine, resulting in unique physicochemical and reactivity profiles.
Applications of this compound are inferred from related fluoroanilines, which are frequently used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-(dimethoxymethyl)-4-fluoroaniline |
InChI |
InChI=1S/C9H12FNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3 |
InChI Key |
JLNMSOJNTFYSQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C(C=CC(=C1)F)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a controlled temperature to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of 2-(Dimethoxymethyl)-4-fluoroaniline may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxymethyl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-(Dimethoxymethyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be utilized in the development of fluorescent probes or as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- The dimethoxymethyl group in the target compound provides steric hindrance and electron donation, contrasting with electron-withdrawing groups (e.g., -NO₂ in 4-nitroaniline) .
- Halogenated analogs like 2-(3,4-Dichlorophenyl)-4-fluoroaniline exhibit increased molecular weight and lipophilicity (LogP = 4.3) compared to the target compound .
Physicochemical Properties
*Estimated values based on substituent contributions.
Key Observations :
- The dimethoxymethyl group likely reduces LogP compared to highly halogenated analogs (e.g., 2-(3,4-Dichlorophenyl)-4-fluoroaniline) but increases it relative to simpler amines like 4-fluoroaniline.
- Proton affinity is influenced by substituent electronics: 4-Fluoroaniline exhibits higher gas-phase basicity than 4-nitroaniline due to fluorine’s inductive effects . The dimethoxymethyl group may further enhance basicity via electron donation.
Biological Activity
2-(Dimethoxymethyl)-4-fluoroaniline is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by the presence of a fluorine atom and two methoxy groups, which influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anti-cancer properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The unique structure of 2-(Dimethoxymethyl)-4-fluoroaniline contributes to its biological activity. The fluorine atom enhances lipophilicity, which can affect the compound's absorption and distribution in biological systems. The methoxy groups may also play a role in modulating its interaction with enzymes and receptors.
Anti-inflammatory Properties
Research indicates that compounds similar to 2-(Dimethoxymethyl)-4-fluoroaniline exhibit significant anti-inflammatory effects. Studies have shown that certain aniline derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced inflammation. For instance, the IC50 values for COX-2 inhibition have been reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib.
Table 1: Comparison of COX-2 Inhibition Potency
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| 2-(Dimethoxymethyl)-4-fluoroaniline | 0.04 ± 0.01 | |
| Celecoxib | 0.04 ± 0.01 | |
| Other Aniline Derivatives | Varies |
Anti-cancer Activity
In addition to anti-inflammatory effects, 2-(Dimethoxymethyl)-4-fluoroaniline has shown potential anti-cancer properties. The compound's structural features may allow it to interact with various cellular pathways involved in cancer progression. For example, studies have suggested that similar compounds can induce apoptosis in cancer cell lines by modulating signaling pathways linked to cell survival and proliferation.
Mechanistic Studies
Mechanistic studies utilizing molecular docking techniques have been conducted to understand how 2-(Dimethoxymethyl)-4-fluoroaniline interacts with specific proteins involved in disease pathways. These studies indicate a binding affinity for enzymes implicated in inflammatory responses and cancer cell proliferation.
Table 2: Binding Affinities of Related Compounds
| Compound | Target Protein | Binding Affinity (nM) | Reference |
|---|---|---|---|
| 2-(Dimethoxymethyl)-4-fluoroaniline | COX-2 | TBD | |
| Other Aniline Derivatives | Various | TBD |
Case Studies
A case study involving the synthesis and evaluation of related aniline derivatives demonstrated their efficacy in reducing inflammation in animal models. In vivo experiments showed significant reductions in paw edema following treatment with these derivatives, supporting their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
